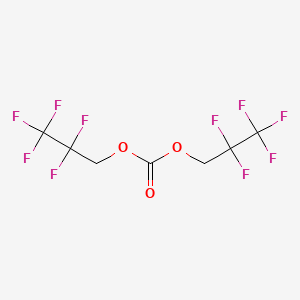Bis(2,2,3,3,3-pentafluoropropyl) carbonate
CAS No.:
Cat. No.: VC13566995
Molecular Formula: C7H4F10O3
Molecular Weight: 326.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H4F10O3 |
|---|---|
| Molecular Weight | 326.09 g/mol |
| IUPAC Name | bis(2,2,3,3,3-pentafluoropropyl) carbonate |
| Standard InChI | InChI=1S/C7H4F10O3/c8-4(9,6(12,13)14)1-19-3(18)20-2-5(10,11)7(15,16)17/h1-2H2 |
| Standard InChI Key | ZXUXGOZWYSJTGF-UHFFFAOYSA-N |
| SMILES | C(C(C(F)(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F |
| Canonical SMILES | C(C(C(F)(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F |
Introduction
Chemical Identity and Structural Properties
Bis(2,2,3,3,3-pentafluoropropyl) carbonate belongs to the class of fluorinated carbonates, with the molecular formula C₇H₄F₁₀O₃ and a molecular weight of 326.089 g/mol . The compound consists of a central carbonate group (-O-C(=O)-O-) bonded to two 2,2,3,3,3-pentafluoropropyl moieties. The high fluorine content (58.3% by mass) contributes to its exceptional thermal stability, chemical inertness, and hydrophobicity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄F₁₀O₃ | |
| Molecular Weight | 326.089 g/mol | |
| CAS Number | 154496-21-6 | |
| Storage Conditions | Ambient temperature | |
| Density | Not reported | - |
| Boiling Point | Not reported | - |
The compound’s stability stems from the strong C-F bonds (bond energy ~485 kJ/mol) and the electron-withdrawing effects of fluorine atoms, which reduce susceptibility to nucleophilic attack .
Synthesis and Industrial Production
The synthesis of bis(2,2,3,3,3-pentafluoropropyl) carbonate typically involves transesterification reactions or phosgenation of fluorinated alcohols. A patented method for synthesizing partially fluorinated derivatives (as described in US20150112095A1) suggests a general pathway applicable to this compound :
-
Fluorinated Alcohol Preparation:
2,2,3,3,3-Pentafluoropropanol is synthesized via hydrofluorination of propargyl alcohol derivatives using catalysts such as SbF₅ or HF-pyridine complexes. -
Carbonate Formation:
The fluorinated alcohol reacts with phosgene (COCl₂) or diphosgene in the presence of a base (e.g., pyridine) at 0–25°C:Yields exceeding 70% are achievable under optimized conditions .
Industrial-scale production employs continuous flow reactors with in-line purification systems to remove HCl byproducts. Final purification is achieved via fractional distillation or recrystallization from nonpolar solvents .
Applications in Advanced Materials
Lithium-Ion Battery Electrolytes
Fluorinated carbonates like bis(2,2,3,3,3-pentafluoropropyl) carbonate demonstrate exceptional oxidation stability (>5.5 V vs. Li⁺/Li), making them candidates for high-voltage battery electrolytes . In experimental formulations with 4 M LiFSI (lithium bis(fluorosulfonyl)imide), fluorinated carbonates improve cycle life by forming stable solid-electrolyte interphases (SEI) on graphite anodes .
Polymer Science
The compound serves as a monomer for synthesizing fluorinated polycarbonates with low dielectric constants (κ < 2.5) and high glass transition temperatures (Tg > 150°C). These polymers are investigated for microelectronic insulation and aerospace applications .
Industrial Coatings
As a hydrophobic building block, the carbonate enhances the water-repellent properties of polyurethane and epoxy coatings. Commercial formulations incorporating 5–10 wt% of the compound show contact angles >110° .
Comparative Analysis with Related Fluorinated Compounds
Table 2: Performance Comparison of Fluorinated Compounds
| Compound | Thermal Stability (°C) | Dielectric Constant (κ) | Application Scope |
|---|---|---|---|
| Bis(2,2,3,3,3-pentafluoropropyl) carbonate | >200 | 2.3 | Battery electrolytes |
| 2,2,3,3,3-Pentafluoropropyl methyl ether | 120 | 4.1 | Solvents |
| Bis(2,2,3,3,3-pentafluoropropyl)amine | 180 | 2.8 | Pharmaceutical intermediates |
The carbonate derivative outperforms ether and amine analogs in thermal stability and dielectric properties, attributed to the carbonate group’s resonance stabilization .
Future Research Directions
-
Electrolyte Optimization: Systematic studies on ionic conductivity and SEI formation mechanisms in LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) cells .
-
Polymer Composite Development: Exploring copolymerization with siloxanes for flexible electronics.
-
Environmental Impact Assessments: Long-term ecotoxicological studies on fluorine persistence in ecosystems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume